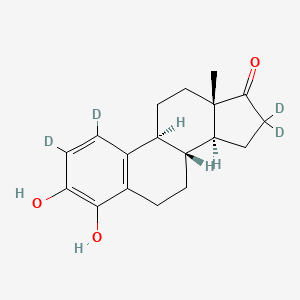

4-Hydroxy Estrone-d4

Overview

Description

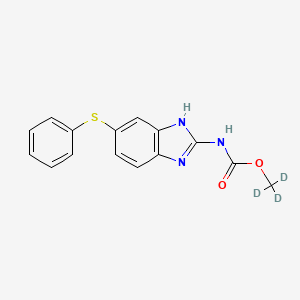

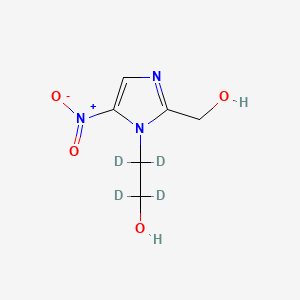

4-Hydroxy Estrone-d4, also known as estra-1,3,5(10)-triene-3,4-diol-17-one, is a deuterated form of 4-Hydroxy Estrone. It is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estrone and estradiol. This compound is often used in scientific research due to its unique properties and stability provided by the deuterium atoms.

Mechanism of Action

Target of Action

4-Hydroxy Estrone-d4, also known as 4-Hydroxyestrone, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estrone and estradiol . It primarily targets neuronal cells, where it exhibits a strong neuroprotective effect against oxidative damage .

Mode of Action

The neuroprotective effect of this compound involves increased cytoplasmic translocation of the protein p53 . This translocation results from the deacetylation of p53 mediated by SIRT1, a protein known for its role in cellular regulation .

Biochemical Pathways

The main metabolic pathway of this compound in the central nervous system is estrogen 4-hydroxylation . This process leads to the production of this compound, which then exerts its neuroprotective effects. The compound’s action is particularly significant in the context of oxidative stress, a recognized factor in the development of neurodegenerative diseases .

Pharmacokinetics

It is known that estrogens, including this compound, circulate bound to sex hormone-binding globulin and albumin . The sulfate form of these hormones may serve as a storage form and can be freely converted back to estrone and estriol .

Result of Action

The primary result of this compound’s action is the protection of neuronal cells against oxidative damage . It has been found to have the strongest neuroprotective effect among 25 endogenous estrogen metabolites tested, even stronger than 17β-estradiol . This protective effect is observed both in vitro, using immortalized mouse hippocampal neuronal cells, and in vivo, against kanic acid-induced hippocampal oxidative damage in rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress in the neuronal environment can enhance the neuroprotective effect of this compound . Additionally, the presence of other molecules, such as glutamate, can modulate the compound’s action, as glutamate-induced oxidative stress is considered an important contributing factor in neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

4-Hydroxy Estrone-d4 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor. The neuroprotective effect of this compound involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, in immortalized mouse hippocampal neuronal cells, this compound has been found to have the strongest neuroprotective effect against oxidative neurotoxicity among 25 endogenous estrogen metabolites tested .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the neuroprotective effect of this compound involves the increased cytoplasmic translocation of p53, a process mediated by SIRT1 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, this compound has been found to exert a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, analysis of brain microsomal enzymes shows that estrogen 4-hydroxylation is the main metabolic pathway in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Estrone-d4 involves the deuteration of 4-Hydroxy Estrone. This process typically includes the introduction of deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and yield. The production is carried out under stringent quality control measures to ensure consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Estrone-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding quinone form.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which are often used in further research and applications.

Scientific Research Applications

4-Hydroxy Estrone-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogen metabolites.

Biology: Studied for its role in estrogen metabolism and its effects on cellular processes.

Medicine: Investigated for its potential neuroprotective effects and its role in hormone replacement therapy.

Industry: Used in the development of pharmaceuticals and as a standard in quality control processes.

Comparison with Similar Compounds

4-Hydroxy Estrone: The non-deuterated form of the compound.

2-Hydroxy Estrone: Another hydroxylated estrogen metabolite with different biological properties.

4-Hydroxy Estradiol: A hydroxylated form of estradiol with similar but distinct effects.

Uniqueness: 4-Hydroxy Estrone-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and stability are crucial.

Properties

IUPAC Name |

(8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i4D,6D,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZVQQZZOVBNLU-RFZGAVBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC(C4=O)([2H])[2H])C)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857767 | |

| Record name | 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81586-98-3 | |

| Record name | 3,4-Dihydroxyestra-1,3,5(10)-trien-17-one-1,2,16,16-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81586-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-alpha-,10a-alpha-,10b-bta](/img/new.no-structure.jpg)

![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)